

Ibrexafungerp clinical cure rates compared to placebo in VVC trials

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Compound Focus: Ibrexafungerp

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Efficacy of Ibrexafungerp vs. Placebo in Clinical Trials

Trial / Analysis	Patient Population	Treatment Regimen	Clinical Cure Rate (Ibrexafungerp)	Clinical Cure Rate (Placebo)	Result
Meta-Analysis [1]	VVC (4 RCTs)	300 mg twice daily for 1 day	---	---	Pooled OR: 2.32 (95% CI: 1.80-2.98)
VANISH 303 (Phase 3) [2]	VVC	300 mg twice daily for 1 day	50.5% (Day 10-11)	28.6% (Day 10-11)	P = 0.001
VANISH 303 (Phase 3) [2]	VVC	300 mg twice daily for 1 day	59.6% (Day 25)	44.9% (Day 25)	P = 0.009
CANDLE (Phase 3) [3]	Recurrent VVC (RVVC)	300 mg twice daily for 1 day, monthly for 6 months	65.4% (Clinical success at Week 24)	53.1% (Clinical success at Week 24)	P = 0.020

Mycological cure, which indicates eradication of the *Candida* organism, was also significantly higher with **ibrexafungerp**. In the VANISH 303 trial, the mycological cure rate at day 11 was **49.5%** for the **ibrexafungerp** group versus **19.4%** for the placebo group ($P < 0.001$) [2].

Experimental Trial Designs

The robust efficacy data comes from well-designed, randomized, and controlled trials.

- **VANISH 303 Trial Design:** This was a **randomized, double-blind, placebo-controlled Phase 3 trial**. A total of 376 women with VVC were randomized to receive either oral **ibrexafungerp** (300 mg twice daily for one day) or a matching placebo. The primary endpoints were the proportion of patients achieving both clinical cure (complete resolution of signs and symptoms) and mycological cure (negative fungal culture) at the Test of Cure (TOC) visit, approximately 10-11 days after treatment. A secondary assessment was also performed at Day 25 [2].
- **CANDLE Trial Design:** This was a **randomized, double-blind, placebo-controlled Phase 3 trial** for recurrent VVC (RVVC). Participants with a history of RVVC first received open-label fluconazole to resolve their initial acute infection. Those who achieved clinical control were then randomized to receive either oral **ibrexafungerp** (300 mg twice daily for one day) or a placebo, repeated once every 4 weeks for a total of 6 treatments. The primary efficacy endpoint was the percentage of participants with no mycologically proven recurrence through Week 24 (4 weeks after the last dose) [3].
- **Systematic Review & Meta-Analysis Methodology:** A 2025 meta-analysis systematically searched major databases (PubMed, EMBASE, Cochrane Library) to identify all relevant RCTs. After applying inclusion criteria, four trials were selected. The researchers extracted data and assessed the risk of bias using Cochrane's RoB 2 tool before pooling the results using statistical meta-analysis methods to calculate pooled odds ratios (OR) for clinical cure [1].

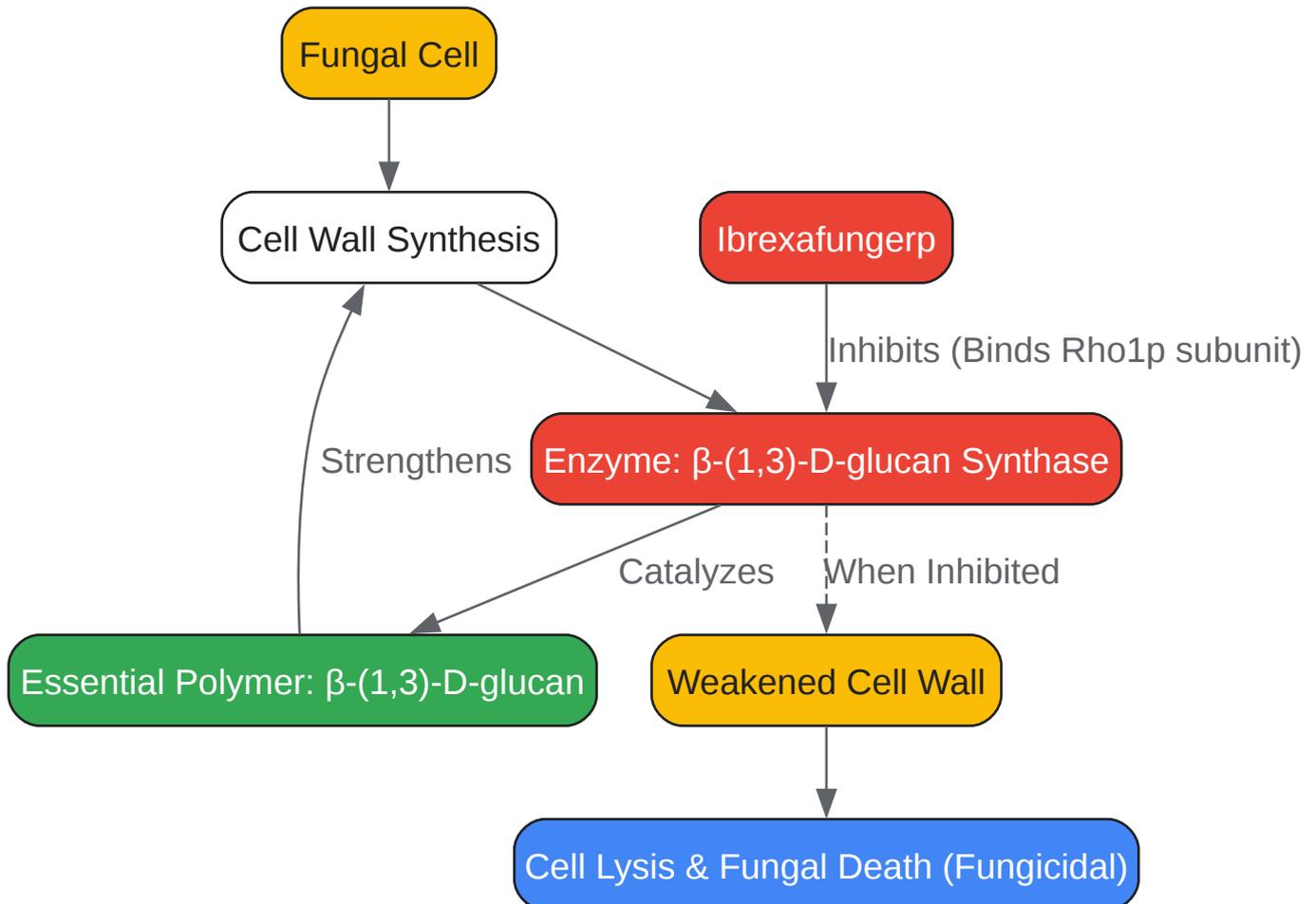
Mechanism of Action: A Fungicidal Approach

Ibrexafungerp's efficacy stems from its unique, fungicidal mechanism of action, which is distinct from that of azole antifungals.

- **Target:** It inhibits the enzyme **β -(1,3)-D-glucan synthase**, which is essential for the synthesis of β -(1,3)-D-glucan, a key polymer in the fungal cell wall [4] [2].
- **Effect:** Inhibition of this enzyme disrupts cell wall integrity, leading to **cell lysis and fungal death** (fungicidal action) [4].
- **Key Differentiator:** While the echinocandin class of antifungals also inhibits glucan synthase, they target the Fks1p catalytic subunit. **Ibrexafungerp** binds to the **Rho1p regulatory subunit**, making it

a first-in-class triterpenoid antifungal [4].

The diagram below illustrates this mechanism and its strategic advantage.



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Place in Therapy and Safety

- **Place in Therapy:** **Ibrexafungerp** is approved for acute VVC and, crucially, is the **first oral agent approved to reduce the incidence of recurrent VVC (RVVC)** [2]. Real-world evidence suggests it is often used after other antifungals, indicating a role for difficult-to-treat or recurrent cases [5].
- **Safety Profile:** **Ibrexafungerp** is generally well-tolerated. The most common adverse events are gastrointestinal, such as diarrhea, nausea, and abdominal pain, which are typically mild [4] [2]. A meta-analysis confirmed a higher incidence of any treatment-emergent adverse events versus placebo, but few lead to treatment discontinuation [1] [3].

In summary, **ibrexafungerp** offers a clinically effective, fungicidal alternative for VVC and RVVC, with a distinct mechanism that is valuable for cases of azole resistance.

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